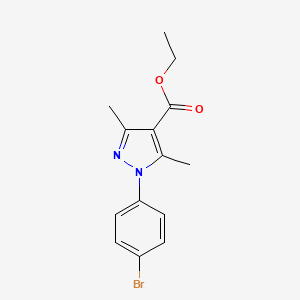

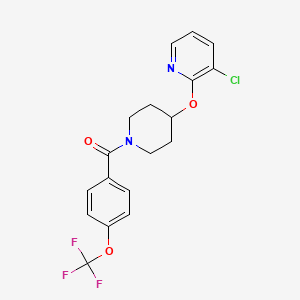

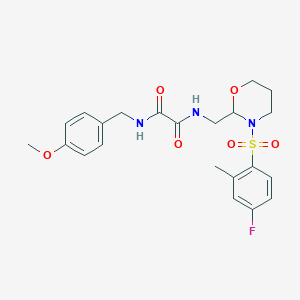

![molecular formula C14H11F3N4O B2711566 4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile CAS No. 338792-52-2](/img/structure/B2711566.png)

4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile, also known as 4-DMT-4-PBC, is a novel chemical compound that has recently emerged as a promising candidate for various scientific research applications. It is a synthetic molecule with a unique chemical structure, consisting of a pyrimidine ring, a benzene ring, and a carbonitrile group. This compound is of particular interest due to its ability to act as a substrate for various biochemical and physiological processes, as well as its potential to be used in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Nucleophilic Trifluoromethoxylation

An isolable pyridinium trifluoromethoxide salt, derived from the reaction of 4-dimethylaminopyridine with commercially available 2,4-dinitro(trifluoromethoxy)benzene, serves as an effective source for SN2 reactions to form trifluoromethyl ethers. This illustrates the compound's utility in introducing trifluoromethoxy groups into various substrates, showcasing its significance in synthesizing compounds with desired physical and chemical properties (Duran-Camacho et al., 2021).

Photochemical Electrocyclization

The photochemical reactions of 1,4,6-trisubstituted pyrimidin-2-ones, including similar compounds, yield photochemical electrocyclization products, demonstrating the potential for synthesizing complex cyclic structures through light-induced reactions. This process highlights the compound's role in developing new methodologies for constructing cyclic systems with significant synthetic value (Nishio et al., 1980).

Conformational Changes and Excitation

Studies on conformational changes upon S1←S0 excitation in 4-dimethylaminobenzonitrile and its chemical analogs, including the compound , provide insights into the dynamic processes following electronic excitation. These findings are crucial for understanding the photophysical behavior of materials and for designing molecules with specific electronic properties (Grassian et al., 1989).

Heterolytic Dehalogenation and Cation Trapping

The irradiation of haloanilines, akin to the core structure of the compound, in the presence of benzene and various alkenes, leads to heterolytic dehalogenation and cation trapping. This process forms compounds like 4-(dimethylamino)biphenyl, showcasing the chemical's utility in synthetic chemistry for generating anilines and other related structures (Fagnoni et al., 1999).

Synthesis of Heterocyclic Systems

Utilization of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in synthesizing heterocyclic systems, such as fused pyrimidinones, illustrates the compound's applicability in generating diverse heterocyclic structures. This demonstrates its role in expanding the toolkit for heterocyclic chemistry, which is crucial for pharmaceuticals and materials science (Toplak et al., 1999).

Eigenschaften

IUPAC Name |

4-[2-(dimethylamino)-6-(trifluoromethyl)pyrimidin-4-yl]oxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O/c1-21(2)13-19-11(14(15,16)17)7-12(20-13)22-10-5-3-9(8-18)4-6-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURSVBORTLYKLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)OC2=CC=C(C=C2)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

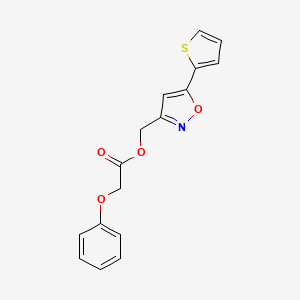

![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)

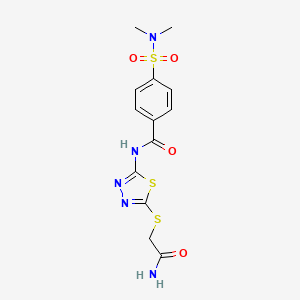

![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide](/img/structure/B2711485.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-methylbenzoate](/img/structure/B2711506.png)